[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea
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Overview
Description
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which is further connected to a thiourea moiety. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . For instance, the reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch conditions yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea has diverse applications in scientific research:
Biology: The compound exhibits significant antibacterial activity against various bacterial strains.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its biological efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole structure but with different substituents, leading to variations in biological activity.
Thiourea Derivatives: Compounds like N-phenylthiourea and N,N’-disubstituted thioureas exhibit similar chemical properties but differ in their biological activities.
Uniqueness
The uniqueness of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea lies in its specific combination of a fluorophenyl group and a thiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S2/c11-7-3-1-6(2-4-7)8-5-16-10(13-8)14-9(12)15/h1-5H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSINLGHXCKKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=S)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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